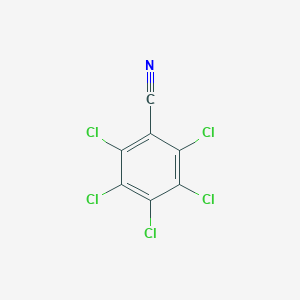

五氯苯腈

描述

Synthesis Analysis

The synthesis of pentachlorobenzonitrile has been optimized to achieve high yields and purity. Xiao Xiu-rong (2009) detailed an improved process using a pesticide fixed bed production line, resulting in a yield of 91.60% and purity of 96.50% under specific conditions (Xiao Xiu-rong, 2009).

Molecular Structure Analysis

The structure of pentachlorobenzonitrile and related compounds has been explored through X-ray diffraction and other spectroscopic methods. Sharutin and Sharutina (2014) synthesized triphenylbismuth bis(pentachlorobenzoate) and analyzed its molecular structure, revealing a distorted trigonal bipyramidal coordination around bismuth atoms (Sharutin & Sharutina, 2014).

Chemical Reactions and Properties

Pentachlorobenzonitrile undergoes various chemical reactions, leading to the formation of novel compounds. For example, its reaction with benzylmagnesium chloride yields pentabenzyltantalum, showcasing its reactivity and application in synthesizing metal-organic complexes (Groysman et al., 2003).

Physical Properties Analysis

The physical properties of pentachlorobenzonitrile and derivatives, such as melting points, boiling points, and solubility, are crucial for their application in material science and chemistry. These properties are determined through experimental measurements and contribute to understanding the compound's behavior in various conditions.

Chemical Properties Analysis

The chemical properties of pentachlorobenzonitrile, including its reactivity, stability, and interactions with other substances, are studied to explore its potential applications. Wakefield and Wright (1970) investigated the cycloaddition reactions of pentachlorobenzonitrile N-oxide, highlighting its reactivity and potential for synthesizing isoxazolines and isoxazoles (Wakefield & Wright, 1970).

科学研究应用

微生物中的生物转化: Murphy、Drotar 和 Fall(1982 年)的一项研究表明,嗜热四膜虫可以将五氯硝基苯代谢为危害较小的化合物,从而可能减少其对环境的影响 (Murphy, Drotar, & Fall, 1982).

化学成分和毒性: Johnson 等人(1973 年)讨论了五氯苯酚(一种相关化合物),指出其作为一种具有特定成分和最小污染物存在的抗菌剂的用途 (Johnson, Gehring, Kociba, & Schwertz, 1973).

化学合成: 惠(2007 年)描述了一种从五氯苯腈合成 2,3,4,5,6-五氟苯甲酸的经济有效的方法 (Hui, 2007).

植物中纤维素合成酶的活性: Debolt 等人(2007 年)发现,用相关化合物 2,6-二氯苯腈处理后,纤维素合成酶亚基聚集在拟南芥下胚轴细胞的质膜上局部区域,表明植物中纤维素抑制的一种机制 (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

环境保护: Gordon(1956 年)讨论了五氯苯酚作为一种稳定且有毒的化学物质,用于木材防腐 (Gordon, 1956).

土壤和沉积物中的非生物降解: Klupinski、Chin 和 Traina(2004 年)探讨了五氯硝基苯在缺氧土壤和沉积物中的非生物降解,强调了氧化铁纳米颗粒在此过程中的作用 (Klupinski, Chin, & Traina, 2004).

最佳合成条件: 肖秀荣(2009 年)确定了合成五氯苯腈的最佳工艺条件 (Xiao Xiu-rong, 2009).

水污染和杀菌剂的使用: Tanjore 和 Viraraghavan(1994 年)报告了五氯苯酚作为杀菌剂的用途及其对水污染的影响,包括可用于去除它的处理技术 (Tanjore & Viraraghavan, 1994).

安全和危害

作用机制

Target of Action

Pentachlorobenzonitrile is a chemical compound that has been used as an ingredient in pesticides

Mode of Action

It’s known that it’s used in pesticides, which suggests it may interact with biological targets to inhibit growth or reproduction of pests . .

Biochemical Pathways

Given its use in pesticides, it’s likely that it affects pathways related to growth and reproduction in pests . .

Result of Action

Given its use in pesticides, it’s likely that it has effects on the growth and reproduction of pests . .

属性

IUPAC Name |

2,3,4,5,6-pentachlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INICGXSKJYKEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175084 | |

| Record name | Pentachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentachlorobenzonitrile | |

CAS RN |

20925-85-3 | |

| Record name | Pentachlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5H4XYT8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

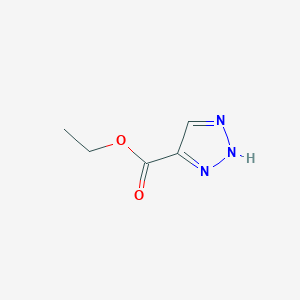

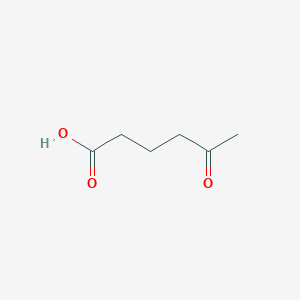

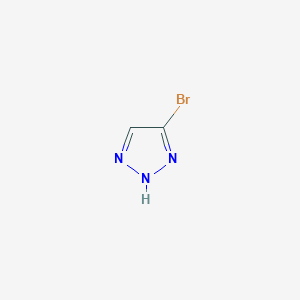

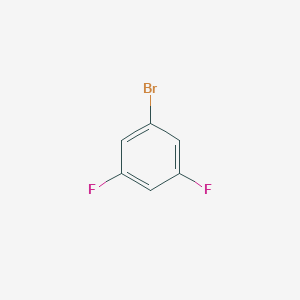

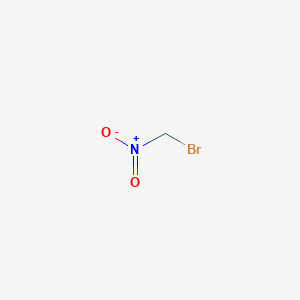

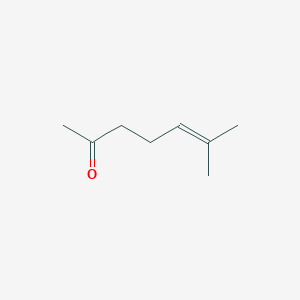

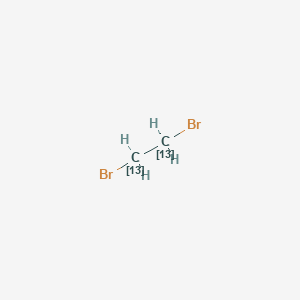

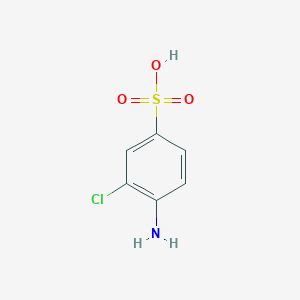

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the optimal conditions for synthesizing Pentachlorobenzonitrile on a larger scale?

A: Research indicates that for large-scale production of Pentachlorobenzonitrile, an improved pesticide fixed bed production line can be utilized []. The optimal conditions identified for this method include a gaseous phase space velocity of 15h-1, a reaction temperature range of 280-320°C, and a material ratio of 8:1. Under these conditions, a yield of 91.60% for benzonitrile and a purity of 96.50% for Pentachlorobenzonitrile have been achieved.

Q2: How is Pentachlorobenzonitrile used in the synthesis of other valuable compounds?

A: Pentachlorobenzonitrile serves as a crucial precursor for synthesizing various polyfluoroaromatic compounds []. One example is the synthesis of 2,3,4,5,6-pentafluorobenzoic acid. This process involves a two-step reaction: First, Pentachlorobenzonitrile undergoes a fluorine exchange reaction in sulfolane to yield pentafluorobenzonitrile. Subsequently, hydrolysis of pentafluorobenzonitrile using 50% sulfuric acid produces 2,3,4,5,6-pentafluorobenzoic acid with an overall yield of approximately 45% [].

Q3: Has Pentachlorobenzonitrile been detected as a residue in agricultural products?

A: Yes, there have been studies identifying Pentachlorobenzonitrile residues in field crops []. While specific details about the crops and levels of residues are not provided in the abstract, this finding highlights the importance of monitoring for Pentachlorobenzonitrile residues in agricultural products.

Q4: How does Pentachlorobenzonitrile react with nucleophiles?

A: Pentachlorobenzonitrile demonstrates reactivity with various nucleophiles, primarily through the displacement of the fluorine atom at the para position (position 4) []. This reactivity stems from the electron-withdrawing nature of the nitrile group and the fluorine atoms, which activate the ring towards nucleophilic attack. For instance, it reacts with ammonia, aniline, and o-phenylenediamine. Furthermore, reactions with nucleophilic anions like chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, and azide ions primarily occur at the para position.

Q5: Can Pentachlorobenzonitrile be fully dechlorinated?

A: Yes, Pentachlorobenzonitrile can be completely dechlorinated through reaction with an excess of chloride ions []. This reaction leads to the formation of fully chlorinated pentachlorobenzonitrile. This complete halogen exchange showcases the susceptibility of fluorine atoms in Pentachlorobenzonitrile to nucleophilic substitution under appropriate reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)

![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)